5-Formylcytosin

Übersicht

Beschreibung

5-Formylcytosine is a pyrimidine nitrogen base derived from cytosine. It is recognized as an epigenetic marker in the context of nucleic acid chemistry and biology. Discovered in 2011 in mammalian embryonic stem cells, 5-Formylcytosine is formed by the oxidation of 5-Hydroxymethylcytosine, a reaction mediated by ten-eleven translocation enzymes . It plays a crucial role in the active demethylation pathway and serves as an independent epigenetic marker .

Wissenschaftliche Forschungsanwendungen

5-Formylcytosine has significant applications in various fields:

Chemistry: It is used as a marker for studying DNA modifications and epigenetic changes.

Biology: 5-Formylcytosine plays a role in gene regulation and embryonic development.

Medicine: It is being investigated for its potential role in cancer diagnostics and therapeutics.

Industry: The compound is used in research and development for epigenetic studies and drug development.

Wirkmechanismus

Target of Action

5-Formylcytosine (5fC) is a pyrimidine nitrogen base derived from cytosine . It is regarded as an epigenetic marker and is broadly distributed across the mammalian genome . The primary targets of 5fC are DNA and RNA molecules, where it serves as an intermediate in the active demethylation pathway . It also interacts with proteins such as Thymine-DNA glycosylase (TDG), which is involved in the removal of 5fC from DNA in mammals .

Mode of Action

In mammals, 5fC is formed by the oxidation of 5-Hydroxymethylcytosine (5hmC), a reaction mediated by TET enzymes . It serves as an intermediate in the active demethylation pathway, contributing to DNA maintenance and integrity by replacing 5-Methylcytosine (5mC) with canonical cytosine . It can also exist as an independent, stable modification . The 5-formyl group of 5fC can increase duplex thermal stability and enhance base pairing specificity .

Biochemical Pathways

The formation of 5fC is part of the DNA methylation/demethylation cycle, which includes other oxidative derivatives of cytosine—5-Hydroxymethylcytosine (5hmC), 5-Formylcytosine (5fC), and 5-Carboxylcytosine (5caC) . This cycle plays a key role in genome programming and reprogramming during ontogenesis . The changes in this cycle can be programmed or induced by environmental and endogenous factors .

Pharmacokinetics

It is known that 5fc is a stable modification in dna and can be detected in a variety of tissues and cell systems .

Result of Action

The presence of 5fC in DNA contributes to the maintenance and integrity of the DNA by replacing 5mC with canonical cytosine . It also impacts the physical properties of DNA. Some studies have identified 5fC to distinctly increase DNA flexibility . It also curtails DNA double helix stability and increases base pair opening .

Action Environment

The distribution of 5fC can be regulated by the collective contribution of TET-mediated oxidation and excision by TDG . Its profile during embryonic development resembles that of embryonic stem cells, sharing key features including enrichment of 5fC in enhancer and intragenic regions . By investigating mouse embryo 5fC profiles in a tissue-specific manner, targeted enrichment at active enhancers involved in tissue development has been identified . Environmental exposure can induce aberrant DNA methylation changes conducive to genetic dysfunction and various pathologies .

Biochemische Analyse

Biochemical Properties

5-Formylcytosine is produced from 5-methylcytosine (5mC) in an enzymatic pathway involving three 5mC oxidases, Ten-eleven translocation (TET)1, TET2, and TET3 . The 5-formyl group is located in the same plane as the cytosine base and forms an intra-residue hydrogen bond with the amino group in the N4 position . This modification increases the base stacking between the 5-Formylcytosine and the neighboring bases .

Cellular Effects

5-Formylcytosine is broadly distributed across the mammalian genome, although it is much more rarely occurring . The specific concentration values vary significantly depending on the cell type . It can be aberrantly expressed in distinct sets of tissue that can indicate different tumor onsets and canceration .

Molecular Mechanism

5-Formylcytosine serves as an intermediate of the active demethylation pathway, a process that contributes to the DNA maintenance and integrity by replacing 5mC with canonical cytosine . Thymine-DNA glycosylase (TDG), a protein which is involved in the removal of 5-Formylcytosine from DNA in mammals, is especially interesting in this context .

Temporal Effects in Laboratory Settings

The decrease of the gene expression by 5-Formylcytosine or 5-hydroxymethylcytosine was proportional to the impairment of CREB binding and had a steady character over at least 48 hours . In contrast, promoters containing single 5-Formylcytosine underwent further progressive loss of activity, up to an almost complete repression .

Metabolic Pathways

5-Formylcytosine is formed by oxidation of 5-Hydroxymethylcytosine (5hmC), a reaction mediated by TET enzymes . This indicates that 5-Formylcytosine is involved in the metabolic pathways of DNA methylation and demethylation.

Transport and Distribution

5-Formylcytosine is broadly distributed across the mammalian genome

Subcellular Localization

It is known that 5-Formylcytosine is broadly distributed across the mammalian genome , suggesting that it may be present in various subcellular compartments

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 5-Formylcytosine can be synthesized through the oxidation of 5-Hydroxymethylcytosine using ten-eleven translocation enzymes . This reaction typically occurs under physiological conditions, making it relevant in biological systems.

Industrial Production Methods: While industrial production methods for 5-Formylcytosine are not extensively documented, the synthesis generally involves enzymatic oxidation processes. The scalability of these methods depends on the availability and efficiency of the enzymes used.

Types of Reactions:

Oxidation: 5-Formylcytosine is formed by the oxidation of 5-Hydroxymethylcytosine.

Reduction: It can be reduced back to 5-Hydroxymethylcytosine under specific conditions.

Substitution: 5-Formylcytosine can undergo substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions:

Reduction: Reducing agents such as sodium borohydride can be used to convert 5-Formylcytosine back to 5-Hydroxymethylcytosine.

Major Products:

Oxidation: The major product is 5-Formylcytosine.

Reduction: The major product is 5-Hydroxymethylcytosine.

Vergleich Mit ähnlichen Verbindungen

5-Methylcytosine: Another epigenetic marker involved in gene silencing.

5-Hydroxymethylcytosine: An intermediate in the oxidation process leading to 5-Formylcytosine.

5-Carboxylcytosine: Another oxidation product of 5-Methylcytosine.

Uniqueness of 5-Formylcytosine: 5-Formylcytosine is unique due to its dual role as an intermediate in the active demethylation pathway and as an independent epigenetic marker . Its ability to act as an activating epigenetic switch sets it apart from other similar compounds .

Eigenschaften

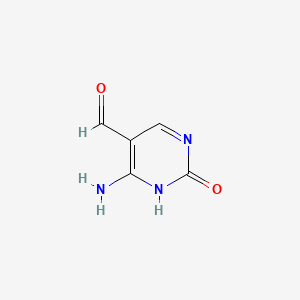

IUPAC Name |

6-amino-2-oxo-1H-pyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O2/c6-4-3(2-9)1-7-5(10)8-4/h1-2H,(H3,6,7,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHSISDGOVSHJRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=O)NC(=C1C=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701336487 | |

| Record name | 5-Formylcytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701336487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4425-59-6 | |

| Record name | 5-Formylcytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701336487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 5-formylcytosine (5fC) and how does it relate to DNA methylation?

A: 5-Formylcytosine (5fC) is an oxidized derivative of 5-methylcytosine (5mC), a key epigenetic mark involved in gene regulation. 5fC is generated by the TET family of enzymes, which catalyze the iterative oxidation of 5mC. This oxidation process plays a crucial role in active DNA demethylation, a process vital for various biological functions, including development and disease. [, , ]

Q2: What are the key enzymes responsible for the formation of 5fC?

A: The ten-eleven translocation (TET) family of enzymes are the primary catalysts for the generation of 5fC. These enzymes use molecular oxygen, α-ketoglutarate (α-KG), and Fe(II) as cofactors to oxidize 5mC in a stepwise manner. [, , ]

Q3: Can enzymes other than TETs also oxidize 5mC to 5fC?

A: Interestingly, recent studies have shown that certain DNA repair enzymes belonging to the AlkB family, such as ALKBH2, ALKBH3 in humans, and AlkB in Escherichia coli, also exhibit the ability to oxidize 5mC to 5fC in vitro. [] This finding expands the potential roles of these DNA repair proteins beyond their conventional functions.

Q4: What is the primary function of 5fC in DNA?

A: 5fC has been primarily recognized as a crucial intermediate in the active DNA demethylation pathway. [, ] This pathway involves the iterative oxidation of 5mC by TET enzymes, generating 5fC as a transient intermediate, which is further oxidized to 5-carboxylcytosine (5caC) before being ultimately replaced with an unmodified cytosine. This dynamic process contributes significantly to the epigenetic regulation of gene expression.

Q5: How does 5fC influence DNA replication?

A: Research indicates that DNA-protein crosslinks (DPCs) formed by 5fC with histone proteins can entirely block DNA replication. [] This blockage can be relieved by proteolytic digestion of the crosslinked proteins, highlighting the impact of 5fC-mediated DPCs on DNA replication.

Q6: Can DNA polymerases bypass the smaller DNA-peptide cross-links formed from 5fC?

A: Yes, studies show that human translesion synthesis (TLS) DNA polymerases, particularly η and κ, can bypass DNA–peptide cross-links, but often in an error-prone manner. [] This bypass can introduce targeted mutations, such as C→T transitions and –1 deletions, highlighting the potential mutagenic consequences of 5fC-mediated DPCs.

Q7: How does the presence of 5fC affect transcription?

A: Similar to its effects on replication, the presence of 5fC-mediated DNA–peptide cross-links can significantly inhibit transcription in human cells. [] This suggests that the formation of these crosslinks can hinder the transcriptional machinery's access to DNA, leading to reduced gene expression.

Q8: Is 5fC repaired by the nucleotide excision repair (NER) pathway?

A: Studies using plasmid molecules with site-specific 5fC–polypeptide lesions suggest that these lesions are poor substrates for the NER pathway. [] This implies that other DNA repair mechanisms might be involved in the removal of 5fC–polypeptide lesions to maintain genomic integrity.

Q9: How does 5fC affect the activity of DNA methyltransferases?

A: The presence of 5fC, along with 5caC, has been shown to significantly reduce the catalytic activity of HhaI DNA methyltransferase in methylating its target cytosine residues. [] This finding suggests a potential regulatory role of these oxidized 5mC derivatives in modulating DNA methylation patterns.

Q10: What is the role of Thymine DNA Glycosylase (TDG) in relation to 5fC?

A: Thymine DNA Glycosylase (TDG) is a crucial enzyme involved in the base excision repair pathway, and it plays a vital role in active DNA demethylation. TDG exhibits a strong affinity for excising 5fC and 5caC, the oxidized products of 5mC generated by TET enzymes. [, ] This excision activity of TDG is essential for the completion of the demethylation process, where the modified cytosine bases are ultimately replaced with unmodified cytosines.

Q11: Does the local chromatin structure impact TDG's ability to remove 5fC?

A: Yes, research utilizing nucleosome arrays with site-specific 5fC modifications has revealed that TDG's ability to excise 5fC is significantly influenced by the local chromatin structure, particularly the extent of chromatin compaction and nucleosome positioning. [] This finding suggests that chromatin structure plays a critical role in regulating active DNA demethylation mediated by TDG.

Q12: How do histone variants and pioneering transcription factors affect TDG activity on 5fC?

A: Studies show that the presence of the H2A.Z/H3.3 double-variant nucleosome, associated with active chromatin regions, and the pioneering transcription factor FOXA1 can differentially regulate TDG's activity on chromatin. [] This suggests a complex interplay between chromatin modifications, transcription factors, and TDG in fine-tuning the removal of 5fC from DNA.

Q13: How is 5fC distributed within the genome?

A: Genome-wide mapping studies have revealed distinct genomic distributions of 5fC. In mouse embryonic stem cells, 5fC has been found enriched in regulatory regions of the genome, such as promoters, often overlapping with active histone marks like H3K4me1, H3K4me3, and H3K27ac. [] This distribution pattern suggests a potential role for 5fC in regulating gene expression programs during development.

Q14: Are there tissue-specific differences in 5fC levels?

A: Research indicates that 5fC levels can exhibit tissue-specific variations. [] For instance, analysis of human spermatogenic cells and spermatozoa has shown differential distribution patterns of 5fC, suggesting that the levels and distribution of this epigenetic mark might be influenced by developmental stage and environmental factors.

Q15: What is the molecular formula and weight of 5-formylcytosine?

A15: The molecular formula for 5-formylcytosine is C6H5N3O3, and its molecular weight is 167.12 g/mol.

Q16: Are there any spectroscopic techniques available to study 5fC?

A16: Yes, various spectroscopic techniques are employed to study 5fC, including:

- Nuclear Magnetic Resonance (NMR): NMR can be used to investigate the structural dynamics of DNA containing 5fC, providing insights into its influence on DNA stability and interactions. []

- Circular Dichroism (CD): CD spectroscopy is employed to study the impact of 5fC on DNA conformation and transitions between different structural forms. []

- Mass Spectrometry (MS): MS-based techniques, often coupled with chemical derivatization strategies, are widely used for the quantification and detection of 5fC in DNA samples. [, , ]

Q17: Can you elaborate on the chemical stability of 5fC?

A17: 5fC is relatively less stable compared to 5mC and can undergo various chemical transformations, including:

- Oxidation: 5fC can be further oxidized to 5caC by TET enzymes, as part of the active demethylation pathway. []

- Reactions with nucleophiles: The aldehyde group of 5fC can react with nucleophiles, including amine groups in proteins, forming DNA-protein crosslinks. []

Q18: How does the chemical reactivity of 5fC translate to its biological functions?

A: The chemical reactivity of 5fC, particularly its susceptibility to further oxidation and ability to form DNA-protein crosslinks, underpins its diverse biological roles. [] Its participation in active DNA demethylation is driven by its oxidation susceptibility, while its capacity to crosslink with proteins suggests a role in modulating chromatin structure and potentially other cellular processes. []

Q19: What are some of the challenges associated with studying 5fC?

A19: Despite its significance, studying 5fC presents several challenges:

- Low abundance: 5fC exists in significantly lower amounts compared to other cytosine modifications, making its detection and quantification technically demanding. []

- Structural similarity: The structural similarity of 5fC to other cytosine modifications requires highly specific detection and quantification methods to avoid cross-reactivity and ensure accurate results. []

Q20: What are some of the methods used for detecting and quantifying 5fC?

A20: Several methods have been developed for the detection and quantification of 5fC:

- Chemical labeling coupled with sequencing: This approach involves selective chemical labeling of 5fC followed by DNA sequencing, allowing for genome-wide mapping of 5fC at single-base resolution. [, , ]

- Mass spectrometry: MS-based techniques, often coupled with chemical derivatization for enhanced sensitivity, are widely used for the accurate quantification of 5fC in DNA samples. [, ]

- Immunological methods: Antibodies specific to 5fC have been developed and are used in immunofluorescence and immunoprecipitation-based techniques to detect and analyze 5fC. []

Q21: Are there specific probes designed to target 5fC?

A: Yes, researchers have developed various probes that can selectively target and label 5fC in DNA. [, , ] These probes utilize different strategies, including:

- Chemical reactivity: Some probes exploit the unique chemical reactivity of the formyl group in 5fC to form stable adducts, allowing for its detection or enrichment. [, ]

- Molecular recognition: Other probes utilize specific molecular recognition elements, such as peptide nucleic acids (PNAs) or transcription activator-like effectors (TALEs), to selectively bind and capture 5fC-containing DNA sequences. [, ]

Q22: What is the significance of developing specific probes for 5fC?

A: Developing specific probes for 5fC is crucial for advancing our understanding of its biological roles. [] These probes enable:

- Targeted manipulation: Probes can be designed not only to detect but also to manipulate 5fC in a targeted manner, for example, by inhibiting its excision by TDG or blocking its recognition by other proteins. [] This ability to manipulate 5fC is essential for dissecting its functional roles in various biological processes.

Q23: Can you provide examples of probes used for 5fC detection and their mechanisms?

A23: Certainly, here are examples of 5fC probes and their mechanisms:

- Azi-BP: This compound selectively labels 5fC via click chemistry, hindering Taq DNA polymerase amplification and enabling 5fC quantification by qPCR. []

- tBuA: This highly reactive ylide reacts with 5fC's formyl and amino groups, forming a fluorescent adduct for single-base resolution sequencing and fluorescence-based detection. []

- Pyrene-based probes: These probes utilize the unique fluorescence properties of pyrene to target 5fC sites and distinguish between symmetric and asymmetric 5fC sites within CpG dinucleotides. []

Q24: What are the potential applications of 5fC detection in biological research?

A24: The ability to accurately detect and quantify 5fC has significant implications for various biological research areas:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.